Cas no 2171855-27-7 (3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamido-4,4-difluorobutanoic acid)

3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamido-4,4-difluorobutanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamido-4,4-difluorobutanoic acid
- 2171855-27-7
- 3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]-4,4-difluorobutanoic acid
- EN300-1475367
-
- インチ: 1S/C26H30F2N2O5/c1-2-3-8-16(13-23(31)30-22(25(27)28)14-24(32)33)29-26(34)35-15-21-19-11-6-4-9-17(19)18-10-5-7-12-20(18)21/h4-7,9-12,16,21-22,25H,2-3,8,13-15H2,1H3,(H,29,34)(H,30,31)(H,32,33)
- InChIKey: PURDPITYVALIKW-UHFFFAOYSA-N
- ほほえんだ: FC(C(CC(=O)O)NC(CC(CCCC)NC(=O)OCC1C2C=CC=CC=2C2C=CC=CC1=2)=O)F
計算された属性
- せいみつぶんしりょう: 488.21227839g/mol
- どういたいしつりょう: 488.21227839g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 7
- 重原子数: 35
- 回転可能化学結合数: 13
- 複雑さ: 700
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.6
- トポロジー分子極性表面積: 105Ų
3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamido-4,4-difluorobutanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1475367-500mg |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]-4,4-difluorobutanoic acid |
2171855-27-7 | 500mg |
$3233.0 | 2023-09-29 | ||
Enamine | EN300-1475367-10000mg |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]-4,4-difluorobutanoic acid |
2171855-27-7 | 10000mg |
$14487.0 | 2023-09-29 | ||
Enamine | EN300-1475367-1.0g |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]-4,4-difluorobutanoic acid |
2171855-27-7 | 1g |
$3368.0 | 2023-06-06 | ||
Enamine | EN300-1475367-5.0g |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]-4,4-difluorobutanoic acid |
2171855-27-7 | 5g |
$9769.0 | 2023-06-06 | ||
Enamine | EN300-1475367-2.5g |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]-4,4-difluorobutanoic acid |
2171855-27-7 | 2.5g |
$6602.0 | 2023-06-06 | ||
Enamine | EN300-1475367-10.0g |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]-4,4-difluorobutanoic acid |
2171855-27-7 | 10g |
$14487.0 | 2023-06-06 | ||
Enamine | EN300-1475367-0.25g |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]-4,4-difluorobutanoic acid |
2171855-27-7 | 0.25g |
$3099.0 | 2023-06-06 | ||
Enamine | EN300-1475367-50mg |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]-4,4-difluorobutanoic acid |
2171855-27-7 | 50mg |
$2829.0 | 2023-09-29 | ||
Enamine | EN300-1475367-0.5g |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]-4,4-difluorobutanoic acid |
2171855-27-7 | 0.5g |
$3233.0 | 2023-06-06 | ||
Enamine | EN300-1475367-100mg |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]-4,4-difluorobutanoic acid |
2171855-27-7 | 100mg |
$2963.0 | 2023-09-29 |
3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamido-4,4-difluorobutanoic acid 関連文献
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamido-4,4-difluorobutanoic acidに関する追加情報
Introduction to 3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamido-4,4-difluorobutanoic Acid (CAS No. 2171855-27-7)
3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamido-4,4-difluorobutanoic acid is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound, identified by its CAS number 2171855-27-7, exhibits a complex molecular structure that includes multiple functional groups, making it a promising candidate for various applications in drug development and therapeutic research.
The molecular framework of this compound features a heptanamido moiety linked to a 4,4-difluorobutanoic acid group, both of which contribute to its unique chemical properties. The presence of a (9H-fluoren-9-yl)methoxycarbonyl group further enhances its potential as a building block in the synthesis of more complex molecules. This structural complexity is not merely an academic curiosity but a deliberate design choice that influences its reactivity and biological activity.
In recent years, there has been a growing interest in fluorinated compounds due to their enhanced metabolic stability and improved binding affinity to biological targets. The incorporation of two fluorine atoms in the 4,4-difluorobutanoic acid moiety is particularly noteworthy, as it can significantly influence the compound's pharmacokinetic profile. Fluorine atoms are known to increase the lipophilicity of molecules, which can lead to better membrane penetration and improved bioavailability.
The (9H-fluoren-9-yl)methoxycarbonyl group adds another layer of functionality to this compound, providing a site for further chemical modification. This group is commonly used in peptide synthesis as an protecting group for amino acids, but it also has potential applications in the development of novel drug candidates. The fluorene moiety itself is a well-studied aromatic compound that exhibits good photophysical properties, making it useful in materials science and potentially in drug delivery systems.
The overall structure of 3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamido-4,4-difluorobutanoic acid suggests that it could be a valuable intermediate in the synthesis of more complex pharmaceutical agents. Its dual functionality allows for multiple points of modification, enabling researchers to tailor its properties for specific applications. For instance, the amide bond could be cleaved under appropriate conditions to release smaller fragments that might have therapeutic effects on their own.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds with greater accuracy before they are synthesized in the lab. The complex structure of this compound makes it an attractive candidate for such computational studies. By leveraging machine learning algorithms and molecular docking techniques, scientists can identify potential binding sites on biological targets and predict how this compound might interact with them.
The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. The use of advanced synthetic methodologies, such as flow chemistry or microwave-assisted synthesis, could potentially improve the efficiency of these processes. Additionally, green chemistry principles are increasingly being applied to reduce the environmental impact of pharmaceutical synthesis. This includes minimizing waste generation and using renewable feedstocks where possible.
In terms of biological activity, preliminary studies suggest that derivatives of this compound may have potential applications in treating various diseases. For example, the fluorene moiety has been shown to enhance the stability of certain protein-based drugs, while the fluorinated carboxylic acid group could improve their solubility. These properties make it an interesting candidate for further investigation in areas such as oncology or neurology.
The development of novel drug candidates is often a lengthy and expensive process, but compounds like 3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamido-4,4-difluorobutanoic acid offer hope for more efficient pathways to discovery. By understanding its structure-function relationships and leveraging cutting-edge technologies, researchers can accelerate the identification and optimization of new therapeutic agents. This compound represents just one example of how complex organic molecules can be harnessed for medical benefit.
In conclusion, 3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamido-4,4-difluorobutanoic acid (CAS No. 2171855-27-7) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features make it an excellent candidate for further study and development. As our understanding of chemical biology continues to grow, compounds like this will play an increasingly important role in the discovery and design of new medicines.
2171855-27-7 (3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamido-4,4-difluorobutanoic acid) 関連製品
- 863446-41-7(N-(3-fluorophenyl)-2-1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylacetamide)
- 2172034-86-3(5-chloro-1H-indazole-3-sulfonyl fluoride)
- 692287-62-0(2-{2-(4-Chlorophenyl)-2-oxoethylsulfanyl}-3-ethyl-6-(trifluoromethyl)-4(3H)-pyrimidinone)
- 832-72-4(Pentafluorophenylacetyl Chloride)
- 1563391-36-5(3-5-(2-methylcyclopropyl)furan-2-ylprop-2-enal)
- 133519-04-7(Chiralyst Ru802)
- 1247080-34-7(1-1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethylpiperazine)
- 885280-24-0(4-Thiazolemethanamine,2-(3-methoxyphenyl)-)
- 864925-66-6(ethyl 3-carbamoyl-2-(4-methoxybenzamido)-4H,5H,6H,7H-thieno2,3-cpyridine-6-carboxylate)
- 1365969-58-9(3-Iodo-4-(Trifluoromethoxy)Aniline)




